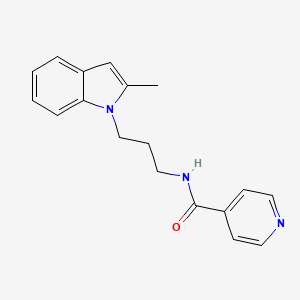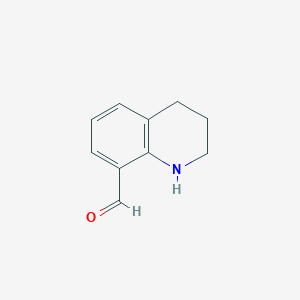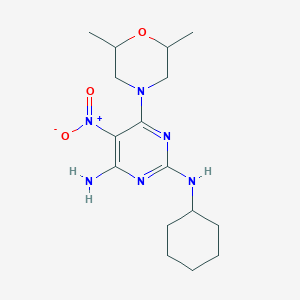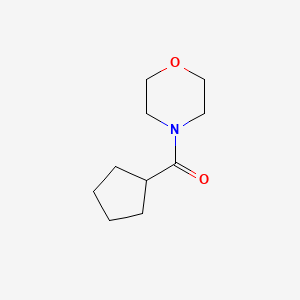![molecular formula C17H17IO4 B2800178 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 1706439-87-3](/img/structure/B2800178.png)
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C₁₇H₁₇IO₄. This compound is characterized by the presence of an ethoxy group, an iodine atom, and a 2-methylbenzyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and an acid catalyst.
Benzylation: The 2-methylbenzyl group is attached through a benzylation reaction, typically using 2-methylbenzyl chloride and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction of the carboxylic acid group to an alcohol is possible under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Oxidation: Products include benzoic acid derivatives with oxidized benzylic positions.
Reduction: Products include alcohol derivatives of the original compound.
科学的研究の応用
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid: Lacks the iodine atom, resulting in different reactivity.
5-Iodo-4-[(2-methylbenzyl)oxy]benzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
3-Ethoxy-5-iodobenzoic acid: Lacks the 2-methylbenzyl group, altering its steric properties.
Uniqueness
3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJGIGOAYXAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2800097.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2800101.png)


![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)
![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)

![1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2800111.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)
![2-(1-methyl-1H-indol-3-yl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2800114.png)
![{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B2800115.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B2800116.png)
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)
